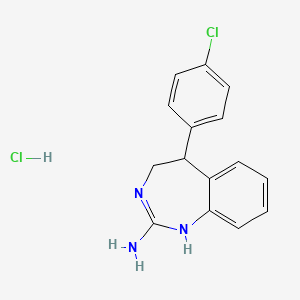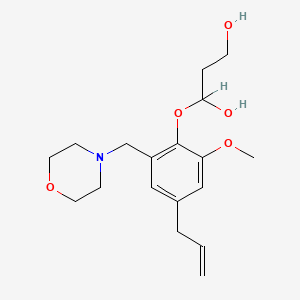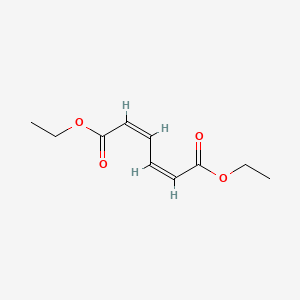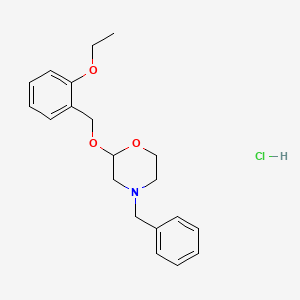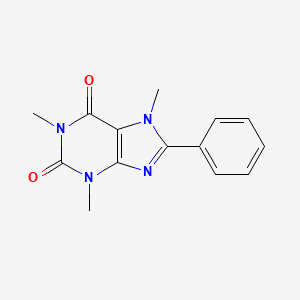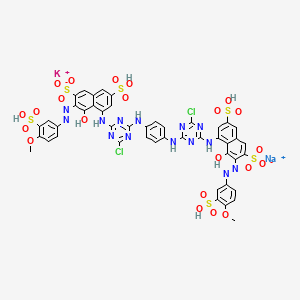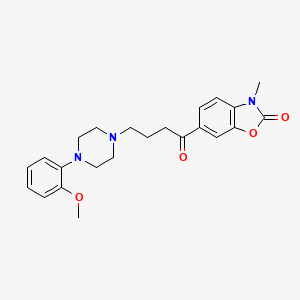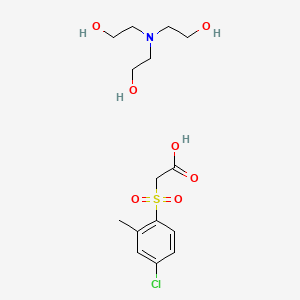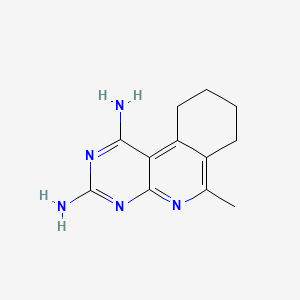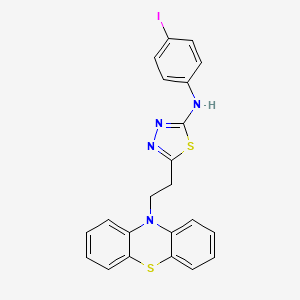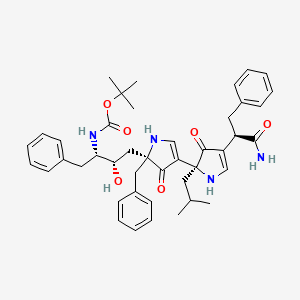
Gadocoletic acid trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadocoletic acid is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI) for coronary angiography. It is known for its high relaxivity and prolonged intravascular retention, making it an effective agent for enhancing the visibility of blood vessels during MRI scans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadocoletic acid is synthesized by conjugating a gadolinium ion with a deoxycholic acid substituent. The process involves the chelation of gadolinium with a DTPA (diethylenetriaminepentaacetic acid) moiety, followed by the attachment of the deoxycholic acid .
Industrial Production Methods
Industrial production of gadocoletic acid involves large-scale synthesis using high-performance liquid chromatography (HPLC) and inductively coupled plasma atomic emission spectrometry (ICP-AES) to ensure purity and consistency. The compound is then formulated into a trisodium salt for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Gadocoletic acid primarily undergoes chelation reactions due to the presence of the gadolinium ion. It can also participate in substitution reactions where the deoxycholic acid moiety can be modified .
Common Reagents and Conditions
Chelation: Involves gadolinium ions and DTPA under aqueous conditions.
Substitution: Utilizes various organic reagents to modify the deoxycholic acid moiety.
Major Products
The major product of these reactions is gadocoletic acid trisodium salt, which is used as a contrast agent in MRI .
Aplicaciones Científicas De Investigación
Gadocoletic acid is extensively used in medical imaging, particularly for coronary angiography. Its high relaxivity and prolonged intravascular retention make it ideal for enhancing the visibility of blood vessels.
Mecanismo De Acción
Gadocoletic acid works by enhancing the relaxation rates of water protons in its vicinity when placed in a magnetic field. This increases the signal intensity of tissues during MRI scans, making them more visible. The gadolinium ion in gadocoletic acid is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .
Comparación Con Compuestos Similares
Similar Compounds
Gadoteric acid: Another gadolinium-based contrast agent used in MRI.
Gadoxetic acid: Used for liver imaging due to its unique pharmacokinetic properties.
Uniqueness
Gadocoletic acid stands out due to its high relaxivity and prolonged intravascular retention, making it particularly effective for coronary angiography. Its ability to bind strongly to serum albumin also contributes to its prolonged retention in the bloodstream .
Propiedades
Número CAS |
280776-87-6 |
|---|---|
Fórmula molecular |
C41H60GdN4Na3O14 |
Peso molecular |
1059.2 g/mol |
Nombre IUPAC |
trisodium;(2S)-2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]-5-[[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-5-oxopentanoate;gadolinium(3+) |
InChI |
InChI=1S/C41H66N4O14.Gd.3Na/c1-24(4-11-34(48)49)28-7-8-29-27-6-5-25-18-26(12-13-40(25,2)30(27)19-32(46)41(28,29)3)42-33(47)10-9-31(39(58)59)45(16-14-43(20-35(50)51)21-36(52)53)17-15-44(22-37(54)55)23-38(56)57;;;;/h24-32,46H,4-23H2,1-3H3,(H,42,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59);;;;/q;+3;3*+1/p-6/t24-,25-,26+,27+,28-,29+,30+,31+,32+,40+,41-;;;;/m1..../s1 |
Clave InChI |
NVTJTBIZBDPGPJ-RZGFXQKNSA-H |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)NC(=O)CC[C@@H](C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3] |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)NC(=O)CCC(C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


